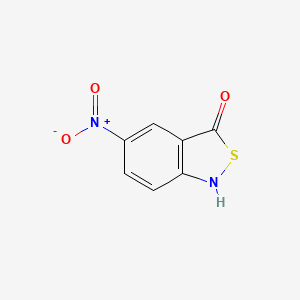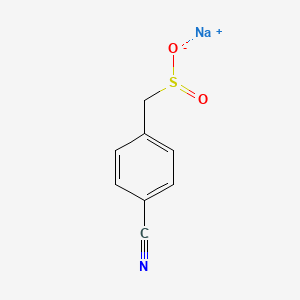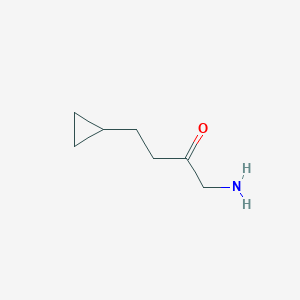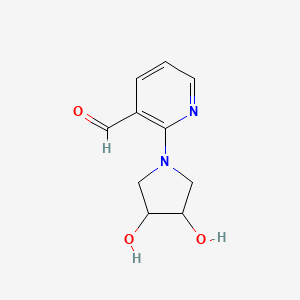
2-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol is an organic compound with the molecular formula C9H16O It is a cyclopentane derivative with a methyl group and a prop-2-en-1-yl group attached to the cyclopentane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with isobutene in the presence of a strong acid catalyst, such as sulfuric acid, to form the intermediate 2-Methyl-1-(prop-2-en-1-yl)cyclopentanone. This intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
2-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding alkane using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 2-Methyl-1-(prop-2-en-1-yl)cyclopentanone
Reduction: 2-Methyl-1-(prop-2-en-1-yl)cyclopentane
Substitution: 2-Methyl-1-(prop-2-en-1-yl)cyclopentyl chloride or bromide
科学研究应用
2-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 2-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. The prop-2-en-1-yl group provides additional reactivity, enabling the compound to undergo various chemical transformations.
相似化合物的比较
Similar Compounds
- 2-Methyl-2-cyclopenten-1-one
- 2-Methyl-2-propen-1-ol
- 2-Methyl-1-propenylcyclopentane
Uniqueness
2-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol is unique due to the presence of both a hydroxyl group and a prop-2-en-1-yl group on the cyclopentane ring. This combination of functional groups provides a distinct reactivity profile compared to similar compounds, making it valuable for specific applications in synthesis and research.
属性
分子式 |
C9H16O |
|---|---|
分子量 |
140.22 g/mol |
IUPAC 名称 |
2-methyl-1-prop-2-enylcyclopentan-1-ol |
InChI |
InChI=1S/C9H16O/c1-3-6-9(10)7-4-5-8(9)2/h3,8,10H,1,4-7H2,2H3 |
InChI 键 |
HLIRWNMOSGOEGE-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC1(CC=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13181927.png)

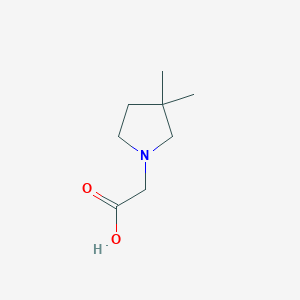
![Benzyl N-[3-(hydroxymethyl)bicyclo[2.2.1]hept-5-EN-2-YL]carbamate](/img/structure/B13181944.png)
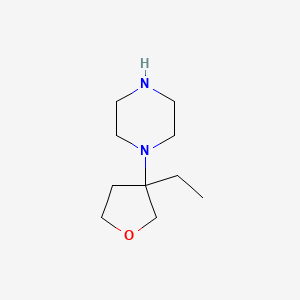
![2-[(2-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13181949.png)
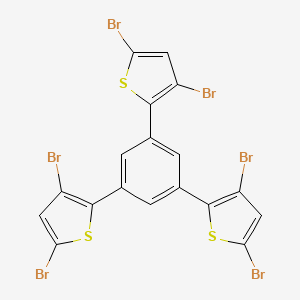

![1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one](/img/structure/B13181968.png)
